5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester, followed by alkylation to introduce the oxan-4-ylmethyl group . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science:
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding sites, modulating their activity. The oxan-4-ylmethyl group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
Uniqueness
5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-ylmethyl group differentiates it from other pyrazole derivatives, potentially enhancing its solubility and bioavailability.
Biological Activity
5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₁H₁₄N₄O
The compound features a pyrazole core, which is known for its diverse biological activities. The oxan (tetrahydrofuran) moiety contributes to the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer progression. For instance, the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways has been a target for anticancer drug development .
- Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways that regulate cell division and survival .
- Induction of Apoptosis : By modulating apoptotic pathways, this compound could promote programmed cell death in cancer cells .
In Vitro Studies
A study investigating the cytotoxic effects of various pyrazole derivatives found that compounds with similar structural motifs exhibited significant inhibition of cancer cell lines. The IC50 values for these compounds were determined using standard MTT assays, showing promising results against breast and colon cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 (Breast) | 12.5 |
5-Methyl-1-(oxan-4-yl)methyl)-1H-pyrazol-3-amino | HT29 (Colon) | 15.0 |
In Vivo Studies
In vivo studies using xenograft models demonstrated that treatment with related pyrazole derivatives resulted in significant tumor regression compared to control groups. The mechanisms involved included downregulation of the PI3K/Akt signaling pathway and induction of apoptosis in tumor tissues .
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-methyl-1-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)7-9-2-4-14-5-3-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
MODJUYVELMUXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCOCC2)N |
Origin of Product |
United States |
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